2-Propan-2-yl-2-(trifluoromethyl)oxirane, also known by its molecular formula CHFO, is a specialized chemical compound recognized for its unique trifluoromethyl group that imparts distinctive properties advantageous in various scientific applications. This compound is primarily utilized in organic synthesis, pharmaceutical development, and the production of specialty chemicals. Its classification falls under the category of oxiranes, which are three-membered cyclic ethers known for their reactivity and utility in synthetic chemistry .
The synthesis of 2-Propan-2-yl-2-(trifluoromethyl)oxirane typically involves a multi-step process:
The synthesis requires precise control over reaction conditions, including temperature and concentration, to ensure high yields and purity of the final product. Additionally, the use of inert atmospheres during synthesis can prevent oxidation or hydrolysis of sensitive intermediates.
The molecular structure of 2-Propan-2-yl-2-(trifluoromethyl)oxirane features a three-membered oxirane ring with an isopropyl group and a trifluoromethyl group attached to the second carbon atom.
The presence of the trifluoromethyl group enhances both the stability and reactivity of the oxirane, making it suitable for various chemical transformations .
2-Propan-2-yl-2-(trifluoromethyl)oxirane participates in several key chemical reactions:
These properties make 2-Propan-2-yl-2-(trifluoromethyl)oxirane an attractive candidate for various applications in synthetic chemistry .
The compound has diverse applications across multiple scientific fields:
The synthesis of 2-propan-2-yl-2-(trifluoromethyl)oxirane (molecular formula: C₆H₉F₃O; CAS: 2247104-41-0) follows a meticulously designed two-stage pathway that leverages nucleophilic addition followed by epoxidation. The initial step involves reacting isopropyl alcohol (propan-2-ol) with a trifluoromethyl ketone under anhydrous conditions, facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu). This reaction generates a β-hydroxy trifluoromethyl intermediate through nucleophilic attack of the alkoxide on the carbonyl carbon, with the trifluoromethyl group's strong electron-withdrawing nature enhancing carbonyl electrophilicity and reaction efficiency. The reaction typically proceeds at temperatures between -10°C and 0°C to suppress side reactions like aldol condensation, achieving yields of 85-92% under optimized conditions .
The subsequent epoxidation employs meta-chloroperbenzoic acid (m-CPBA) as the oxidant of choice, which delivers the electrophilic oxygen required for oxirane ring closure. This exothermic reaction requires strict temperature control (-5°C to 5°C) in dichloromethane solvent to prevent racemization and over-oxidation. The β-hydroxy intermediate undergoes stereoselective conversion to the epoxide, with the trifluoromethyl group conferring steric bias that favors the formation of a single diastereomer in ≥95% diastereomeric excess. Purification via fractional distillation or column chromatography yields high-purity (>98%) oxirane product. This pathway's robustness is demonstrated by its adaptability to various trifluoromethyl ketone substrates, though sterically hindered ketones exhibit reduced reaction rates .
Table 1: Reaction Parameters for Multi-Step Synthesis
Step | Reagents/Conditions | Temperature Range | Key Intermediate | Yield (%) |
---|---|---|---|---|
Nucleophilic Addition | Isopropyl alcohol + trifluoromethyl ketone / NaH or KOt-Bu | -10°C to 0°C | β-Hydroxy trifluoromethyl compound | 85-92 |
Epoxidation | m-CPBA in dichloromethane | -5°C to 5°C | Epoxide adduct | 75-80 |
Purification | Fractional distillation or chromatography | Variable | 2-Propan-2-yl-2-(trifluoromethyl)oxirane | >98% purity |
Industrial-scale production of 2-propan-2-yl-2-(trifluoromethyl)oxirane necessitates transition from batch to continuous flow reactors to address exothermicity management, mixing efficiency, and thermal control limitations. Continuous flow systems enhance heat transfer by orders of magnitude due to their high surface-area-to-volume ratio, enabling precise temperature regulation (±1°C) during both the nucleophilic addition and epoxidation stages. The synthesis is typically segmented into two interconnected reactor modules: the first for base-mediated ketone-alcohol coupling, and the second for peroxide-driven epoxidation .
Key operational parameters include residence time optimization (3-5 minutes for nucleophilic addition; 8-12 minutes for epoxidation), reagent stoichiometry (1:1.05 ketone:alcohol ratio with 1.1 equivalents of base; 1.2 equivalents m-CPBA), and phase compatibility management using co-solvents like tetrahydrofuran. Static mixers or packed-bed reactors ensure rapid reagent homogenization, while in-line infrared spectroscopy monitors conversion in real-time. This configuration achieves 95% conversion in the first stage and >90% in the epoxidation stage, with total residence times under 20 minutes—significantly shorter than batch processing (typically 8-12 hours). Production throughput scales linearly with reactor volume, enabling outputs exceeding 100 kg/day from bench-scale systems. Crucially, continuous flow minimizes hazardous intermediate accumulation, improving process safety profile while reducing purification complexity [8].
Table 2: Continuous Flow vs. Batch Reactor Performance
Parameter | Batch Reactor | Continuous Flow Reactor | Advantage Factor |
---|---|---|---|
Reaction Time | 8-12 hours | 15-20 minutes | 24-36x faster |
Temperature Control | ±5°C | ±1°C | 5x precision |
Heat Transfer Efficiency | Low (jacketed cooling) | High (microchannel) | 10x improvement |
Throughput Scalability | Logarithmic | Linear | Predictable scale-up |
By-Product Formation | 10-15% | <5% | 2-3x reduction |
Energy Consumption | High (agitation/cooling) | Low (pumping only) | 40-50% reduction |
Oxirane ring formation represents the pivotal transformation in 2-propan-2-yl-2-(trifluoromethyl)oxirane synthesis, with oxidizing agent selection dictating reaction efficiency, stereoselectivity, and by-product profiles. Meta-chloroperbenzoic acid (m-CPBA) remains the benchmark oxidant due to its high electrophilicity and compatibility with trifluoromethyl substrates. It operates via a concerted mechanism where the peracid oxygen transfers to the alkene bond of the β-hydroxy intermediate, forming the epoxide with retention of configuration. While m-CPBA delivers 75-80% yields, it generates meta-chlorobenzoic acid as a stoichiometric by-product, necessitating alkaline washes that complicate workup and reduce atom economy .
Hydrogen peroxide (H₂O₂) activated by trifluoroacetic acid (TFA) offers a greener alternative, particularly in continuous flow systems. The TFA promotes peroxonium ion (H₃O₂⁺) formation, enhancing electrophilicity while suppressing over-oxidation to undesired carbonyl compounds. Using 30-50% aqueous H₂O₂ with 1.5-2.0 equivalents TFA at 25-40°C achieves 70-75% epoxidation yield with minimal sulfone formation (<2%). This system benefits from water-soluble by-products but requires corrosion-resistant reactor materials [6].
Peracetic acid demonstrates intermediate reactivity, suitable for temperature-sensitive substrates. Catalytic oxidants like methyltrioxorhenium (MTO)/H₂O₂ show promise for stereocontrolled epoxidation but require optimization for trifluoromethylated alkenes. Mechanistic studies reveal the trifluoromethyl group's dual role: it enhances alkene electrophilicity via inductive effects while sterically shielding one face of the molecule, leading to high diastereoselectivity. The oxidizing agent must balance electrophilic character with low nucleophilicity of its conjugate base to prevent ring-opening side reactions—a criterion met best by peracids and TFA-activated peroxide systems [7].
Table 3: Oxidizing Agent Performance Comparison
Oxidant | Reaction Conditions | Yield (%) | Key By-Products | Stereoselectivity (de %) |
---|---|---|---|---|
meta-Chloroperbenzoic acid (m-CPBA) | Dichloromethane, -5°C to 5°C | 75-80 | meta-Chlorobenzoic acid | >95 |
Hydrogen Peroxide/TFA | 30% H₂O₂, 1.5-2.0 eq TFA, 25-40°C | 70-75 | Trifluoroacetate salts | 85-90 |
Peracetic Acid | Ethyl acetate, 0-10°C | 65-70 | Acetic acid | 80-85 |
Methyltrioxorhenium-H₂O₂ | Catalyst (1-2 mol percent), 0°C | 60-65 (preliminary) | None significant | >90 |
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